molecular formula C7H14N2O3 B1477994 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one CAS No. 2090883-15-9

2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1477994
CAS No.: 2090883-15-9
M. Wt: 174.2 g/mol
InChI Key: QSCJXKBIBIAIIC-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Rearrangement of Beta-Amino Alcohols via Aziridiniums : This review discusses the rearrangement of beta-amino alcohols, which can involve intermediates and mechanisms potentially relevant to synthesizing or modifying compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one. Such processes are essential for developing synthetic routes and understanding reaction dynamics in organic chemistry (Métro et al., 2010).

Biological Activities and Applications

  • Toxicity of Aminoxyl Radicals : Investigates the toxicity and mutagenicity of aminoxyl radicals, providing a foundational understanding of the safety and potential biological effects of compounds with similar radical structures (Sosnovsky, 1992).

  • Metabolic Fate of Amitriptyline, Nortriptyline, and Amitriptylinoxide : Offers insights into the oxidative metabolism of pharmaceuticals, relevant to understanding how compounds like this compound might be metabolized in biological systems (Breyer-Pfaff, 2004).

Pharmacological Potential

  • Mimosine Biological Activities : Discusses the diverse biological activities of mimosine, a non-protein amino acid with anti-cancer, anti-inflammation, and other activities. This review highlights the therapeutic potential of structurally unique amino acids (Nguyen & Tawata, 2016).

  • Paeonol Derivatives and Pharmacological Activities : Reviews the pharmacological effects of paeonol derivatives, which may inform the potential therapeutic applications of structurally related compounds like this compound (Wang et al., 2020).

Properties

IUPAC Name

2-amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-12-6-4-9(3-5(6)10)7(11)2-8/h5-6,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCJXKBIBIAIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
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2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.